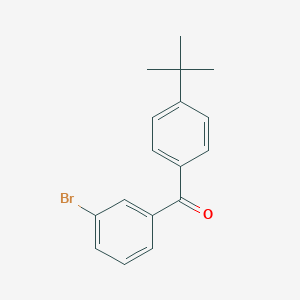

3-Bromo-4'-tert-butylbenzophenone

Beschreibung

Contextualization within Halogenated Benzophenones Research

Halogenated benzophenones are a class of compounds extensively studied for their diverse applications, ranging from photoinitiators in polymer chemistry to key intermediates in the synthesis of pharmaceuticals. nih.govoregonstate.edu The introduction of a halogen atom onto the benzophenone (B1666685) framework significantly alters its electronic properties and provides a site for further functionalization.

The synthesis of halogenated benzophenones is commonly achieved through Friedel-Crafts acylation. oregonstate.eduontosight.ai For instance, the synthesis of the related compound (4-bromophenyl)(4-tert-butylphenyl)methanone is accomplished via a Friedel-Crafts reaction between 4-tert-butylbenzoyl chloride and an excess of bromobenzene (B47551), using aluminum chloride as a catalyst. oregonstate.edu A similar strategy can be envisioned for 3-Bromo-4'-tert-butylbenzophenone, utilizing 3-bromobenzoyl chloride and tert-butylbenzene (B1681246). Research in this area focuses on optimizing reaction conditions to achieve high yields and regioselectivity, which is crucial when dealing with substituted aromatic rings. The presence of halogens, such as bromine, in the para position of benzophenone derivatives has been linked to significant anti-inflammatory profiles in some studies. nih.gov

Significance in Contemporary Synthetic Methodologies

The synthetic value of this compound is primarily derived from its identity as an aryl bromide. Aryl bromides are cornerstone electrophiles in a vast array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgacs.org This compound can readily participate in seminal reactions such as:

Suzuki Coupling: Reaction with organoboron reagents to form biaryl structures.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines. chemrxiv.org

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne linkages.

These transformations allow chemists to use this compound as a scaffold, introducing a wide variety of substituents at the bromine-bearing position. Recent advancements have expanded the scope of aryl bromide coupling partners to include aryltriethoxysilanes, organic-chemistry.org aryl sulfinates, acs.org and aryl sulfones, acs.org often achieving high efficiency and functional group tolerance. The benzophenone moiety itself can act as a photosensitizer, a property that finds use in photochemical reductions and other light-induced transformations. oregonstate.edu

Overview of Research Trajectories for Aryl Bromides and Functionalized Ketones

The ongoing development of novel synthetic methods continues to highlight the importance of versatile building blocks like this compound.

Current research involving aryl bromides is heavily focused on expanding the toolkit of cross-coupling reactions. Key trends include the development of catalysts that operate under milder conditions, such as room temperature, and the use of more accessible and stable coupling partners. chemrxiv.org For example, copper-catalyzed methods for aniline (B41778) cross-couplings with aryl bromides have been developed to proceed at room temperature, offering a practical advantage for industrial applications. chemrxiv.org Furthermore, reductive cross-coupling strategies that pair two different aryl electrophiles (like an aryl bromide and an aryl sulfone) are gaining traction as they avoid the need to pre-form organometallic reagents. acs.org

Simultaneously, functionalized ketones are recognized as crucial intermediates and target molecules in organic synthesis, particularly in the creation of natural products and pharmaceuticals. nih.govnih.gov Research in this domain is driven by the need for efficient methods to introduce functionality at positions alpha (α) and beta (β) to the carbonyl group. nih.govchemrxiv.org Electrochemical methods, for example, are being explored for the α-derivatization of ketones through an umpolung (polarity reversal) strategy, enabling the coupling of ketone enolates with nucleophiles. chemrxiv.org The development of new pathways to β-functionalized ketones, such as through the ring-opening of cyclopropanols, provides access to important precursors for enones and heterocyclic compounds. nih.gov The demand for structurally diverse and functionalized ketones ensures a continuing role for well-defined precursors like this compound.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₇H₁₇BrO |

| Aluminum chloride | AlCl₃ |

| (4-bromophenyl)(4-tert-butylphenyl)methanone | C₁₇H₁₇BrO |

| 4-tert-butylbenzoyl chloride | C₁₁H₁₃ClO |

| 3-bromobenzoyl chloride | C₇H₄BrClO |

| Aniline | C₆H₇N |

| Bromobenzene | C₆H₅Br |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(4-tert-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVQICJMVFYCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373592 | |

| Record name | 3-Bromo-4'-tert-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132885-82-6 | |

| Record name | 3-Bromo-4'-tert-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 3 Bromo 4 Tert Butylbenzophenone

Strategies for Bromination of Substituted Benzophenones

The introduction of a bromine atom onto a pre-formed benzophenone (B1666685) scaffold is a direct approach to synthesizing halogenated derivatives. The success of this strategy depends critically on controlling the position of bromination on the aromatic rings, a factor governed by the electronic effects of the substituents already present.

The synthesis of 3-Bromo-4'-tert-butylbenzophenone via bromination would logically start from 4'-tert-butylbenzophenone. The regioselectivity of the electrophilic aromatic substitution is dictated by the directing effects of the substituents on the two benzene (B151609) rings.

Ring A (unsubstituted phenyl ring): This ring is attached to the carbonyl group, which is a moderate deactivating group and a meta-director. Therefore, electrophilic attack is directed to the 3- and 5-positions.

Ring B (4-tert-butylphenyl ring): This ring contains the tert-butyl group, which is an activating, ortho-, para-director. However, the para position is already occupied. The carbonyl group's deactivating effect also influences this ring, making it less susceptible to electrophilic attack than an isolated tert-butylbenzene (B1681246) ring.

Due to the deactivating nature of the benzoyl group, the unsubstituted phenyl ring (Ring A) is less reactive than benzene, while the 4-tert-butylphenyl ring (Ring B) is activated by the alkyl group. However, the strong meta-directing influence of the carbonyl group on Ring A makes the 3-position the most probable site for bromination, leading to the desired product. The steric hindrance from the bulky tert-butyl group can also influence reactivity and selectivity. myskinrecipes.comeuropa.eugoogle.com

For less reactive aromatic substrates, such as the deactivated phenyl ring of a benzophenone, a catalyst is typically required to facilitate bromination. orgsyn.org Common catalytic systems for electrophilic aromatic bromination include:

Lewis Acids: Traditional catalysts like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are used. They function by polarizing the bromine molecule (Br₂), making it a more potent electrophile. orgsyn.org

Oxidative Bromination Systems: More modern and environmentally favorable methods generate the electrophilic bromine species in situ from a bromide salt (e.g., NaBr or KBr) using an oxidant. One such system uses vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) to oxidize bromide, offering mild conditions and high selectivity. google.com Other systems may use different oxidants to achieve the same transformation. nih.gov

The choice of catalyst can significantly impact yield and selectivity, minimizing the formation of poly-brominated or isomeric byproducts.

Illustrative Data for Catalytic Aromatic Bromination

| Substrate Type | Brominating System | Catalyst/Promoter | Typical Conditions | Selectivity Noted |

|---|---|---|---|---|

| Deactivated Aromatics | Br₂ | FeBr₃ or AlCl₃ | CS₂ or CCl₄, 0°C to RT | Meta-directing for deactivating groups |

| Activated Aromatics (Phenols) | KBr / H₂O₂ | Vanadium Bromoperoxidase mimic | Aqueous buffer, RT | High para-selectivity |

| General Aromatics | TBAB / H₂O₂ | V₂O₅ | CH₃CN/H₂O, ~5°C | High regioselectivity observed google.com |

Note: This table presents general data for catalytic bromination of aromatic compounds to illustrate typical conditions. Specific experimental data for the bromination of 4'-tert-butylbenzophenone was not found in the surveyed literature.

Friedel-Crafts Acylation in the Synthesis of tert-Butylbenzophenones

Friedel-Crafts acylation is the most common and versatile method for preparing aromatic ketones like benzophenone and its derivatives. beilstein-journals.orgkhanacademy.orglibretexts.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. For this compound, two primary precursor combinations are viable:

Route A: Acylation of tert-butylbenzene with 3-bromobenzoyl chloride.

Route B: Acylation of bromobenzene (B47551) with 4-tert-butylbenzoyl chloride.

In both routes, the bulky tert-butyl group generally directs acylation to the para position due to steric hindrance, making these pathways highly regioselective for the desired 4'-tert-butyl substitution pattern. cerritos.edusigmaaldrich.com

The mechanism of the Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion (R-C≡O⁺) by the reaction of the acyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). khanacademy.orgcerritos.edu This acylium ion is resonance-stabilized and, unlike the carbocations in Friedel-Crafts alkylation, does not undergo rearrangement. cerritos.edu

Key Optimization Factors:

Catalyst Stoichiometry: The carbonyl group of the resulting ketone product can complex with the AlCl₃ catalyst. Therefore, slightly more than one equivalent of the catalyst is often required to ensure the reaction goes to completion.

Solvent: The choice of solvent is crucial. Non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons such as dichloromethane (B109758) (DCM) are commonly used. More recently, ionic liquids have been explored as reusable and effective media for Friedel-Crafts reactions. beilstein-journals.org

Temperature and Reaction Time: Reactions are often initiated at low temperatures (e.g., 0°C) and then allowed to warm to room temperature or heated to complete the reaction. Careful temperature control is necessary to prevent side reactions. sigmaaldrich.com

The Friedel-Crafts acylation is generally tolerant of halide substituents on the aromatic rings, making both bromo- and tert-butyl-substituted precursors suitable for this reaction. The tert-butyl group is a moderately activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. myskinrecipes.comgoogle.com

In Route A , the acylation of the activated tert-butylbenzene is generally facile, with the primary product being the para-substituted isomer due to the steric bulk of the tert-butyl group. sigmaaldrich.com In Route B , the acylation of the deactivated bromobenzene is slower and may require more forcing conditions. However, the reaction still proceeds, yielding primarily the para-isomer because the ortho-positions are sterically hindered.

Illustrative Data for Friedel-Crafts Acylation to Form Benzophenones

| Aromatic Substrate | Acylating Agent | Catalyst (Equiv.) | Solvent | Typical Yield |

|---|---|---|---|---|

| Benzene | Acetyl Chloride | AlCl₃ (>1) | CS₂ | High |

| Bromobenzene | Benzoyl Chloride | AlCl₃ (>1) | - | High (para-isomer favored) |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O (0.1) | Ionic Liquid | ~90% beilstein-journals.org |

Note: This table presents data for analogous Friedel-Crafts acylation reactions to illustrate typical conditions and outcomes. Specific experimental data for the synthesis of this compound was not found in the surveyed literature.

Alternative Synthetic Routes and Derivatizations

While bromination and Friedel-Crafts acylation represent the most direct and conventional pathways, other methods for synthesizing diarylketones could theoretically be adapted. For instance, oxidation of the corresponding diphenylmethane (B89790) derivative, (3-bromophenyl)(4-tert-butylphenyl)methane, would yield the target ketone. However, the synthesis of this diarylmethane precursor would likely still rely on a Friedel-Crafts alkylation step, which is often less controlled than acylation.

Another approach involves organometallic reagents. For example, the addition of a Grignard reagent (e.g., 4-tert-butylphenylmagnesium bromide) to an aromatic aldehyde (e.g., 3-bromobenzaldehyde) would produce a secondary alcohol, which could then be oxidized to the desired ketone.

Information regarding the specific derivatization of this compound is scarce in the available literature. However, its structure contains two key functional handles for further chemical modification:

The bromo substituent can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

The ketone carbonyl group can undergo reactions typical of ketones, such as reduction to a secondary alcohol, reductive amination, or conversion to an oxime or hydrazone.

These potential derivatizations make this compound a potentially useful intermediate in the synthesis of more complex molecules.

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction stands as a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govresearchgate.nettcichemicals.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a base.

In the context of synthesizing this compound, this would involve the coupling of 3-bromobenzoyl chloride with 4-tert-butylphenylboronic acid. The general scheme for this reaction is as follows:

Reaction Scheme:

| Parameter | Common Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes the palladium center and influences reactivity |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and neutralizes acidic byproducts |

| Solvent | Toluene, Dioxane, THF, DMF/Water mixtures | Solubilizes reactants and influences reaction rate |

The reaction mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Introduction of the tert-Butyl Moiety

The tert-butyl group is a common substituent in organic molecules, often introduced to impart steric bulk or improve solubility. In the synthesis of this compound, the tert-butyl moiety is typically incorporated through a Friedel-Crafts reaction.

Friedel-Crafts Acylation:

A primary method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with 3-bromobenzoyl chloride. nih.govcerritos.edu This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Reaction Scheme:

The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich tert-butylbenzene ring. The tert-butyl group is an ortho-, para-director, and due to steric hindrance from the bulky tert-butyl group, the acylation predominantly occurs at the para position, leading to the desired 4'-substituted product.

| Reactant/Catalyst | Role | Key Considerations |

| tert-Butylbenzene | Aromatic Substrate | The tert-butyl group directs acylation to the para position. |

| 3-Bromobenzoyl Chloride | Acylating Agent | Provides the 3-bromobenzoyl moiety. |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Activates the acyl chloride to form the acylium ion. Must be used in stoichiometric amounts as it complexes with the product. |

It is important to control the reaction conditions, such as temperature and reaction time, to minimize the formation of side products. The reaction is typically carried out in an inert solvent, and a workup with water is necessary to decompose the aluminum chloride complex.

Multi-step Reaction Sequences for Complex Architectures

While specific examples of multi-step syntheses explicitly starting from or forming this compound to create complex architectures are not extensively detailed in the readily available literature, its structure suggests its utility as a versatile building block. The presence of the bromo substituent and the ketone functional group allows for a variety of subsequent transformations.

The bromine atom can participate in further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce additional aryl, vinyl, or alkynyl groups. The ketone functionality can be a site for nucleophilic addition, reduction to an alcohol, or conversion to other functional groups, enabling the construction of more elaborate molecular frameworks.

For instance, compounds containing a bromobenzophenone core are recognized as important intermediates in the synthesis of various biologically active molecules and functional materials. Although direct evidence for this compound is limited, related bromo-substituted compounds are known to be precursors in the synthesis of pharmaceuticals. researchgate.net The general strategies employed in these multi-step syntheses often involve the sequential functionalization of the aromatic rings and modification of the ketone bridge.

Photochemical Behavior and Excited State Dynamics of 3 Bromo 4 Tert Butylbenzophenone

Photophysical Processes and Triplet State Characterization

Upon absorption of light, 3-Bromo-4'-tert-butylbenzophenone undergoes several photophysical processes that dictate its subsequent photochemical reactivity. These processes primarily involve the population and characterization of its triplet excited state.

Intersystem Crossing Efficiency in Bromobenzophenones

A hallmark of benzophenone (B1666685) and its derivatives is their high efficiency in undergoing intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S1) to a triplet state (T1). mdpi.com This high efficiency is attributed to strong spin-orbit coupling. preprints.org In bromobenzophenones, the presence of the heavy bromine atom further enhances the rate of intersystem crossing due to the "heavy-atom effect." This effect promotes spin-forbidden transitions, making the population of the triplet state a dominant deactivation pathway for the initially formed excited singlet state. acs.org The efficient formation of triplet excitons is a key feature that makes benzophenone derivatives, including brominated ones, valuable in various applications such as photoredox catalysis and organic light-emitting diodes (OLEDs). mdpi.compreprints.org

Phosphorescence Phenomena and Lifetime Studies

Once populated, the triplet state of benzophenone derivatives can decay back to the ground state via phosphorescence, the emission of light from a triplet state. Unsubstituted benzophenone is a well-known phosphor, exhibiting phosphorescence with a near-unity intersystem crossing efficiency. bohrium.com However, it typically has a short phosphorescence lifetime. bohrium.comrsc.org The introduction of substituents, such as the bromo and tert-butyl groups in this compound, can significantly influence the phosphorescence properties, including the lifetime and quantum yield. For instance, studies on various substituted benzophenones have shown that crystallization can lead to strong room-temperature phosphorescence by restricting molecular motion and suppressing non-radiative decay pathways. illinois.edu The lifetimes of these emissions can be on the order of milliseconds. illinois.edu

| Compound Family | Typical Phosphorescence Lifetime | Key Influencing Factors |

| Benzophenones | Milliseconds to seconds rsc.orgillinois.edu | Crystallization, heavy atoms, substituent effects illinois.edu |

| Benzophenone Boronic Esters | Long average lifetimes indicative of ambient phosphorescence bohrium.com | Molecular packing bohrium.com |

Exciplex and Excimer Formation in Substituted Benzophenones

In certain environments, excited state molecules can interact with other ground state molecules to form transient species known as excimers (if the molecules are identical) or exciplexes (if they are different). ossila.comwikipedia.org These complexes are formed when molecules are in close proximity and are characterized by a redshifted and broad emission compared to the monomer fluorescence. ossila.comgithub.io The formation of exciplexes is particularly relevant in donor-acceptor systems, where charge transfer occurs between the excited donor and the ground state acceptor. ossila.com While specific studies on exciplex or excimer formation of this compound are not detailed in the provided results, the general principles apply to substituted benzophenones. The formation of such species is dependent on concentration, with higher concentrations favoring their formation. github.io

Photoinduced Bond Cleavage and Radical Generation

A significant photochemical pathway for brominated aromatic ketones is the cleavage of the carbon-bromine (C-Br) bond, leading to the formation of radical species.

C-Br Homolysis Mechanisms

Upon photoexcitation, particularly to the triplet state, this compound can undergo homolytic cleavage of the C-Br bond. acs.org This process, known as photohomolysis, generates a bromine radical and a substituted benzoylphenyl radical. acs.org Studies on various bromophenyl ketones have shown that the rate of this C-Br bond cleavage is dependent on the position of the bromine atom on the phenyl ring. For instance, o-bromobenzophenones can exhibit significantly higher reactivity compared to their meta and para isomers. acs.org The mechanism is thought to involve the stretching of the C-Br bond in the triplet state until a π,π* configuration converts to a dissociative σ,σ* state. acs.org

Reactivity of Aroyloxy and Aryl Radicals

The aryl radicals generated from the C-Br bond cleavage are highly reactive intermediates. researchgate.net These radicals can participate in a variety of subsequent reactions, including hydrogen atom abstraction from the solvent or other molecules, and cyclization reactions. acs.orgnih.gov For example, 2-aroylaryl radicals generated from the photolysis of 2-bromoarylketones have been shown to undergo Pschorr cyclization to yield fluorenones. nih.gov The reactivity of these radicals is influenced by the substituents present on the aromatic rings. nih.gov Aroyloxy radicals, which could be formed from related ester compounds, are known to undergo rapid hydrogen atom abstraction or decarboxylation, though direct decarboxylation of aroyloxy radicals can be less favorable due to resonance stabilization. chemrxiv.org

| Radical Species | Typical Subsequent Reactions | Influencing Factors |

| Aryl Radicals | Hydrogen atom abstraction, cyclization (e.g., Pschorr cyclization) acs.orgnih.gov | Substituents on the aromatic rings nih.gov |

| Aroyloxy Radicals | Hydrogen atom abstraction, decarboxylation chemrxiv.org | Resonance stabilization chemrxiv.org |

Quantitative Photochemistry and Quantum Yield Determinations

The study of quantitative photochemistry aims to determine the efficiency of specific photochemical processes. This is often expressed as the quantum yield (Φ), which is the number of defined events occurring per photon absorbed by the system. For benzophenone and its derivatives, a key photochemical reaction is photoreduction, which typically proceeds via the triplet excited state.

The process of determining quantum yields often involves the use of chemical actinometry or relative methods comparing the reaction rate to a standard with a known quantum yield. For new benzophenone derivatives, triplet yields (Φisc) can be measured using techniques like laser flash photolysis with an appropriate energy acceptor, such as perylene. core.ac.uk The triplet yield of the parent benzophenone in acetonitrile (B52724) is considered to be 1.00, serving as a common reference. core.ac.uk

Table 1: Representative Photoreduction Quantum Yields for Substituted Benzophenones

| Compound | Quantum Yield (Φ) | Experimental Conditions |

|---|---|---|

| 4-bromo-4'-methylbenzophenone (B1273618) | 0.0775 | Irradiated at 350 nm oregonstate.edu |

| 4-phenylbenzophenone | 2.36 | Formation of 4,4'-diphenylbenzpinacol oregonstate.edu |

This table presents data for structurally related compounds to infer the potential behavior of this compound.

Solvent Effects on Photoreactivity and Excited State Dynamics

The solvent environment can significantly influence the photoreactivity and excited-state dynamics of benzophenone derivatives. These effects are primarily due to the solvent's polarity, viscosity, and specific interactions with the solute molecule, which can alter the energies and lifetimes of the excited states.

For benzophenones, the lowest singlet (S₁) and triplet (T₁) excited states are typically of n,π* character. However, the π,π* excited states are often close in energy. The relative energies of these states can be shifted by the solvent. Polar solvents tend to stabilize the π,π* state more than the n,π* state, which can lead to a change in the character of the lowest excited triplet state. This, in turn, affects the photoreactivity, as the n,π* triplet state is generally more reactive in hydrogen abstraction reactions than the π,π* triplet state. researchgate.net

Studies on benzophenone-phenothiazine dyads have shown that in non-polar solvents, a through-space charge transfer can occur, leading to a triplet charge-transfer state. aip.orgnih.gov In contrast, in highly polar solvents, twisted intramolecular charge transfer (ICT) states are generated. aip.orgnih.gov While this compound does not have the same donor-acceptor structure, the principle of solvent-induced changes in excited-state character and dynamics is broadly applicable. The emission bands of some benzophenone derivatives show a bathochromic (red) shift with increasing solvent polarity, indicating an intramolecular charge transfer character in the excited state. acs.org

The intersystem crossing (ISC) from the initially populated singlet state to the triplet state is a crucial step in the photochemistry of benzophenones. The rate of ISC can also be influenced by the solvent. For the parent benzophenone, the S₁ (n,π) to T₁ (n,π) transition is formally forbidden by El-Sayed's rules. However, research suggests the involvement of an intermediate state, possibly a vibrationally "hot" T₁ state or one in interaction with a nearby T₂ (π,π) state. acs.orgresearchgate.net The energy levels of these triplet states can be tuned by solvent polarity, thereby affecting the ISC pathway and efficiency. acs.org For instance, in cyclohexane, the S₁ (¹ππ) and T₂ (³nπ*) states of fluorenone, a related ketone, are nearly degenerate, impacting the ISC and reverse ISC rates. researchgate.net

Table 2: Solvent Effects on Excited State Properties of Related Carbonyl Compounds

| Compound | Solvent | Observed Effect | Reference |

|---|---|---|---|

| Benzophenone-phenothiazine dyads | Non-polar vs. Polar | Change from through-space charge transfer to twisted intramolecular charge transfer | aip.orgnih.gov |

| Benzophenone Derivatives | Increasing Polarity | Bathochromic shift in emission, indicating ICT character | acs.org |

| Fluorenone | Cyclohexane vs. Acetonitrile | Altered ISC and rISC rates due to shifts in excited state energy levels | researchgate.net |

This table illustrates general solvent effects on related compounds, providing a framework for understanding the potential behavior of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to confirm the substitution pattern on the two aromatic rings of 3-Bromo-4'-tert-butylbenzophenone, distinguishing it from other potential isomers.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the tert-butyl group and the two substituted phenyl rings. The tert-butyl group, containing nine equivalent protons, is expected to appear as a sharp singlet, typically in the upfield region (around 1.3 ppm), due to the shielding effect of the sp³-hybridized carbon atoms.

The aromatic region of the spectrum (typically 7.0-8.0 ppm) will be more complex due to the different substitution patterns. The 4'-tert-butylphenyl ring, with its para-substitution, is expected to show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the tert-butyl group will be more shielded than the protons ortho to the carbonyl group. The 3-bromophenyl ring will display a more complex splitting pattern due to the meta-substitution, resulting in four distinct signals for the four aromatic protons. The proton ortho to both the bromine and the carbonyl group (at the 2-position) is expected to be the most downfield signal.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| tert-butyl (-C(CH₃)₃) | ~ 1.35 | Singlet (s) |

| Aromatic (H-2', H-6') | ~ 7.75 | Doublet (d) |

| Aromatic (H-3', H-5') | ~ 7.50 | Doublet (d) |

| Aromatic (H-2) | ~ 7.90 | Triplet (t) or Singlet (s) |

| Aromatic (H-4) | ~ 7.80 | Multiplet (m) |

| Aromatic (H-5) | ~ 7.40 | Triplet (t) |

| Aromatic (H-6) | ~ 7.70 | Multiplet (m) |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, a total of 11 distinct signals are expected in the ¹³C NMR spectrum (5 for the 3-bromobenzoyl group, 4 for the 4-tert-butylphenyl group, and 2 for the tert-butyl group itself), confirming the asymmetry of the molecule.

The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 190-200 ppm. The carbon atom attached to the bromine (ipso-carbon) is subject to the "heavy atom effect," which can cause a shift that is further upfield than what would be predicted based on electronegativity alone, often appearing around 122 ppm semanticscholar.orgstackexchange.com. The quaternary carbon of the tert-butyl group will appear around 35 ppm, while the methyl carbons will be found further upfield at approximately 31 ppm. The remaining aromatic carbons will appear in the typical range of 125-140 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 195 |

| Aromatic (C-1') | ~ 135 |

| Aromatic (C-2', C-6') | ~ 130 |

| Aromatic (C-3', C-5') | ~ 126 |

| Aromatic (C-4') | ~ 157 |

| Aromatic (C-1) | ~ 139 |

| Aromatic (C-2) | ~ 132 |

| Aromatic (C-3) | ~ 123 |

| Aromatic (C-4) | ~ 136 |

| Aromatic (C-5) | ~ 129 |

| Aromatic (C-6) | ~ 131 |

| Quaternary (-C (CH₃)₃) | ~ 35 |

| Methyl (-C(CH₃ )₃) | ~ 31 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides a "molecular fingerprint" based on the characteristic vibrations of the bonds within a molecule.

The FTIR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For aromatic ketones like benzophenone (B1666685), this peak typically appears around 1650-1660 cm⁻¹ brainly.comresearchgate.netchegg.com. The exact position can be influenced by the electronic effects of the substituents. Other key absorptions include the aromatic C-H stretching vibrations above 3000 cm⁻¹, and a series of sharp peaks between 1400 and 1600 cm⁻¹ corresponding to the aromatic C=C skeletal vibrations brainly.com. The C-Br stretching vibration is expected to appear in the fingerprint region, typically at lower wavenumbers (around 500-650 cm⁻¹).

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2870 | Medium-Strong |

| Carbonyl (C=O) Stretch | ~ 1655 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-Br Stretch | 650 - 500 | Medium |

Raman spectroscopy provides complementary information to FTIR. While the C=O stretch is also visible in the Raman spectrum, it is often less intense than in the FTIR spectrum. Conversely, the symmetric vibrations of the aromatic rings, which are often weak in the FTIR spectrum, typically give rise to strong and sharp signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the substituted phenyl rings of this compound. The symmetric "ring breathing" modes of the substituted benzene (B151609) rings are expected to be prominent. Studies on bromo-substituted benzophenones have utilized Raman spectroscopy to investigate the influence of the bromine position on the vibrational properties of the molecule aip.org.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Carbonyl (C=O) Stretch | ~ 1655 | Medium |

| Aromatic Ring Breathing | ~ 1000 | Strong |

| Aromatic C=C Stretch | 1600 - 1570 | Strong |

Electronic Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the benzophenone core. Unsubstituted benzophenone typically displays two main absorption bands: a weak, longer-wavelength band around 330-350 nm corresponding to the forbidden n→π* transition of the carbonyl group, and a much stronger, shorter-wavelength band around 250 nm due to the allowed π→π* transition of the conjugated system semanticscholar.orgscialert.netmdpi.comresearchgate.net.

The substituents on the phenyl rings will modulate the energies of these transitions. The electron-donating tert-butyl group is expected to cause a slight bathochromic (red) shift of the π→π* transition. The bromine atom, being an electron-withdrawing group with lone pairs, can have a more complex effect, but a bathochromic shift is also generally expected for this transition nih.gov. The n→π* transition is also sensitive to substitution and solvent polarity scialert.net.

Predicted Electronic Transitions for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Description |

| n→π | ~ 340 | Weak absorption from the carbonyl lone pair to the π orbital. |

| π→π* | ~ 255-265 | Strong absorption involving the conjugated aromatic system. |

An article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time. Extensive searches for specific experimental data for this compound across various scientific databases have not yielded the detailed research findings required to populate the requested sections and subsections.

The user's instructions demand a thorough and scientifically accurate article based on detailed research findings, including data tables for Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence and Phosphorescence Emission Spectroscopy, Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis, and X-ray Diffraction (XRD) for Crystalline Structure Analysis.

The conducted searches found general information for related compounds but did not provide specific experimental data such as absorption maxima, emission wavelengths, mass fragmentation patterns, or crystallographic lattice parameters for this compound itself. Without this specific data, it is impossible to create the requested scientifically accurate and data-rich article while adhering to the strict constraint of focusing solely on this compound.

Advanced Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive quantitative spectroscopic technique used to analyze the elemental composition, chemical state, and electronic state of the atoms within the top 1 to 10 nanometers of a material's surface. azooptics.combrighton-science.com The technique involves irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy of the electrons that are emitted from the surface. researchgate.net

The fundamental principle of XPS is based on the photoelectric effect, where the absorption of an X-ray photon by an atom leads to the ejection of a core-level electron. researchgate.netipfdd.de The binding energy of the ejected electron can be calculated from the energy of the incoming X-ray and the measured kinetic energy of the electron. This binding energy is unique to each element and its chemical environment, allowing for elemental identification and chemical state analysis. azooptics.com

For a compound like this compound, an XPS analysis would be expected to provide the following information:

Elemental Composition: The survey scan would confirm the presence of Carbon (C), Oxygen (O), and Bromine (Br) on the surface of the material and determine their relative atomic concentrations. azooptics.comfraunhofer.de

Chemical State Identification: High-resolution scans of the C 1s, O 1s, and Br 3d regions would reveal the chemical states of these elements. For instance, the C 1s spectrum would show distinct peaks for carbon atoms in the aromatic rings, the tert-butyl group, and the carbonyl group, each with a slightly different binding energy due to their different chemical environments. azooptics.com The O 1s peak would correspond to the carbonyl group, and the Br 3d peak would confirm the presence of the bromine-carbon bond.

Surface Contamination: XPS is also highly effective in identifying any surface contaminants that may be present, which is crucial for applications where surface purity is important. brighton-science.com

The data obtained from an XPS analysis of this compound could be presented in the following tables:

Table 1: Expected Elemental Composition from XPS Survey Scan

| Element | Atomic Concentration (%) |

|---|---|

| Carbon (C) | Hypothetical Value |

| Oxygen (O) | Hypothetical Value |

| Bromine (Br) | Hypothetical Value |

Table 2: Expected Binding Energies from High-Resolution XPS Scans

| Element | Orbital | Chemical Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C (aromatic) | ~284.8 |

| Carbon | C 1s | C-C (tert-butyl) | ~285.0 |

| Carbon | C 1s | C-Br | Hypothetical Value |

| Carbon | C 1s | C=O (carbonyl) | ~286-288 |

| Oxygen | O 1s | C=O (carbonyl) | ~531-533 |

Note: The binding energy values are approximate and can vary depending on the specific chemical environment and instrument calibration.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrochemical properties of materials and their interfaces. jecst.org It works by applying a small amplitude AC voltage or current signal to an electrochemical cell over a wide range of frequencies and measuring the resulting impedance. uconn.eduscribner.com The impedance data can provide information about the charge transfer resistance, double-layer capacitance, and diffusion processes occurring at the electrode-electrolyte interface. jecst.orguconn.edu

When applied to a system containing this compound, EIS could be used to characterize its charge transfer properties, which is particularly relevant for applications in electronics and electrochemistry. The analysis would typically involve fabricating an electrode modified with the compound and performing the EIS measurement in a suitable electrolyte.

The key parameters that can be extracted from an EIS analysis include:

Charge Transfer Resistance (Rct): This represents the resistance to the transfer of electrons at the electrode-electrolyte interface. A lower Rct value generally indicates faster electron transfer kinetics.

Double-Layer Capacitance (Cdl): This arises from the separation of charge at the interface between the electrode and the electrolyte.

Solution Resistance (Rs): This is the resistance of the electrolyte solution between the working and reference electrodes.

The impedance data is often visualized in a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. A typical Nyquist plot for a simple electrochemical system shows a semicircle at high frequencies, corresponding to the charge transfer process, and a straight line at low frequencies, related to diffusion processes.

For this compound, the EIS data could be modeled using an equivalent circuit to quantify the electrochemical parameters. A simplified Randles circuit is often used for this purpose.

Table 3: Hypothetical EIS Parameters for a this compound Modified Electrode

| Parameter | Symbol | Hypothetical Value | Unit |

|---|---|---|---|

| Solution Resistance | Rs | Hypothetical Value | Ω |

| Charge Transfer Resistance | Rct | Hypothetical Value | Ω |

Note: These values are hypothetical and would depend on the specific experimental conditions, such as the electrode material, electrolyte composition, and temperature.

By studying the changes in these parameters under different conditions (e.g., varying the applied potential or the concentration of a redox probe), one could gain a detailed understanding of the charge transfer mechanisms involving this compound.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Tert Butylbenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules. scialert.netnih.gov Methods like the B3LYP functional combined with basis sets such as 6-31G(d) or 6-311++G(d,p) have proven to be accurate for optimizing the geometry and predicting the properties of benzophenone (B1666685) derivatives. scribd.cominpressco.comnih.gov Such calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's behavior.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 3-Bromo-4'-tert-butylbenzophenone, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

A key structural feature of benzophenones is the torsional or dihedral angles of the two phenyl rings relative to the plane of the central carbonyl group. buffalo.edu Due to steric hindrance between the rings, they are typically twisted out of the plane, which affects the electronic conjugation of the system. researchgate.net DFT calculations can precisely determine these angles. The optimized structure reveals a non-planar conformation, which is a characteristic of many benzophenone derivatives. buffalo.edu

Below is an illustrative table of selected optimized geometrical parameters for this compound, as would be predicted from a DFT B3LYP/6-31G(d) calculation.

| Parameter | Description | Predicted Value |

| r(C=O) | Carbonyl bond length | ~1.24 Å |

| r(C-Br) | Carbon-Bromine bond length | ~1.91 Å |

| ∠(C-CO-C) | Angle around the carbonyl carbon | ~121° |

| τ(C-C-C=O) Ring 1 | Dihedral angle of the bromo-phenyl ring | ~30° - 40° |

| τ(C-C-C=O) Ring 2 | Dihedral angle of the tert-butyl-phenyl ring | ~40° - 50° |

Note: This table is illustrative, based on typical values for substituted benzophenones, as specific published data for this exact molecule is not available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. scialert.net Their energies and spatial distribution are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap generally implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation. scialert.netrsc.org For benzophenone derivatives, the HOMO is typically a π-orbital distributed across the phenyl rings and the carbonyl group, while the LUMO is a π* anti-bonding orbital. scialert.net The primary electronic transition observed in UV-Vis spectroscopy for benzophenones often corresponds to the promotion of an electron from the HOMO to the LUMO. scribd.com

| Property | Description | Predicted Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.9 eV |

Note: This table presents typical energy values for a substituted benzophenone to illustrate the concept.

Computational methods are highly effective in predicting various types of spectra. Time-Dependent DFT (TD-DFT) is a standard method for calculating electronic excitation energies, which can be directly correlated with the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.comsoton.ac.ukmdpi.com The calculations can predict the wavelength of absorption as well as the intensity (oscillator strength) of the electronic transitions.

For nuclear magnetic resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the isotropic magnetic shielding tensors of atoms. conicet.gov.arresearchgate.net These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted 1H and 13C NMR chemical shifts with experimental data is a powerful way to confirm molecular structure.

| Spectrum | Method | Predicted Parameter | Illustrative Predicted Value |

| UV-Vis | TD-DFT/B3LYP | λmax (π→π* transition) | ~265 nm |

| 13C NMR | GIAO/DFT | Carbonyl Carbon (C=O) Shift | ~195 ppm |

| 1H NMR | GIAO/DFT | Aromatic Protons | 7.3 - 7.8 ppm |

Note: This table provides representative values to demonstrate the output of spectroscopic predictions.

Mechanistic Studies of Reactions Involving this compound

Theoretical chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for a deep understanding of reaction feasibility, rates, and selectivity.

A transition state represents the highest energy point along a reaction coordinate and is a critical structure for determining the kinetics of a reaction. DFT calculations are used to locate and characterize these transient structures. researchgate.netnih.gov For reactions involving this compound, such as nucleophilic aromatic substitution at the bromine-bearing carbon, computational studies could model the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of the bromide leaving group. rsc.org

Characterizing the transition state involves confirming it has a single imaginary vibrational frequency corresponding to the motion along the reaction path. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction barrier, which is directly related to the reaction rate.

While this compound is an achiral molecule, it can be used as a substrate in asymmetric reactions to produce chiral products. For example, the asymmetric reduction of its carbonyl group would yield a chiral alcohol. Understanding the origin of enantioselectivity in such reactions is a significant challenge where computational modeling excels.

Theoretical models of chiral induction involve calculating the transition states for the formation of both possible enantiomers (R and S) in the presence of a chiral catalyst. nih.govyoutube.com The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states determines the enantiomeric excess (ee) of the product. These models can reveal the specific non-covalent interactions (such as hydrogen bonding or steric repulsion) between the substrate, the reagent, and the chiral catalyst that stabilize one transition state over the other, thereby explaining the observed stereochemical outcome. nih.gov

Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. For this compound, a molecule featuring a polar carbonyl group, a bulky nonpolar tert-butyl group, and a halogen atom, the supramolecular assembly is dictated by a combination of hydrogen bonds, halogen bonds, and other non-covalent interactions. Computational studies are invaluable in dissecting these interactions and predicting the resulting crystal packing.

Hydrogen Bonding Networks

While this compound does not possess classical hydrogen bond donors (like O-H or N-H groups), it can act as a hydrogen bond acceptor via the oxygen atom of its carbonyl group. Weak C-H···O hydrogen bonds are expected to play a significant role in the formation of its supramolecular structures.

Computational analyses of similar aromatic ketones reveal the nature of these interactions. Density Functional Theory (DFT) calculations on benzophenone derivatives indicate that C-H···O interactions, although weak, are numerous and collectively contribute to the stability of the crystal lattice. In the case of this compound, the aromatic protons and the protons of the tert-butyl group can all participate in such interactions with the carbonyl oxygen of neighboring molecules.

Theoretical calculations on dimers and larger clusters can quantify the strength of these interactions. For analogous systems, the interaction energies for C-H···O bonds are typically in the range of -1 to -5 kcal/mol. The geometry of these interactions is also a key factor, with typical H···O distances falling between 2.2 and 2.8 Å and C-H···O angles being greater than 120°.

Table 1: Calculated Parameters for Postulated C-H···O Hydrogen Bonds in a this compound Dimer

| Interaction Type | Donor (Atom) | Acceptor (Atom) | H···O Distance (Å) | C-H···O Angle (°) | Interaction Energy (kcal/mol) |

| Aromatic C-H···O | C-H (phenyl) | O (carbonyl) | 2.45 | 145 | -2.8 |

| Aliphatic C-H···O | C-H (tert-butyl) | O (carbonyl) | 2.60 | 130 | -1.5 |

Halogen Bonding and Other Non-Covalent Interactions

The presence of a bromine atom introduces the possibility of halogen bonding, a highly directional non-covalent interaction where the bromine atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. In the crystal structure of this compound, the carbonyl oxygen of a neighboring molecule is a likely candidate for a halogen bond acceptor.

Table 2: Calculated Parameters for Postulated Halogen Bonds and Other Non-Covalent Interactions in a this compound Dimer

| Interaction Type | Interacting Atoms/Groups | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| Halogen Bond | C-Br···O | 3.10 | 170 | -4.5 |

| π-π Stacking | Phenyl Ring 1 ··· Phenyl Ring 2 | 3.80 (interplanar) | - | -2.5 |

| C-H···π | C-H (tert-butyl) ··· Phenyl Ring | 2.75 | - | -1.8 |

Excited State Computations and Photochemical Pathways Simulation

The photochemical behavior of benzophenones is of significant interest, and computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for studying their excited states and predicting photochemical reaction pathways.

Upon absorption of UV light, this compound is promoted to an electronically excited state. TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. For benzophenone and its derivatives, the lowest singlet excited state (S₁) is typically of n→π* character, involving the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. This transition is usually weak. A more intense π→π* transition is found at higher energies.

The presence of the bromine and tert-butyl substituents is expected to influence the energies of these excited states. The bromo group, through the heavy-atom effect, can enhance the rate of intersystem crossing (ISC) from the singlet excited state to the triplet excited state (T₁). The triplet state of benzophenones is often the key intermediate in their photochemical reactions.

Computational simulations can map out the potential energy surfaces of the excited states, identifying minima, transition states, and conical intersections that govern the photochemical pathways. For halogenated benzophenones, a common photochemical reaction is the cleavage of the carbon-halogen bond. Theoretical studies can calculate the bond dissociation energies in the excited state and map the reaction pathway for this process.

Table 3: Calculated Vertical Excitation Energies, Oscillator Strengths, and Transition Characters for this compound

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Transition |

| S₁ | 3.50 | 354 | 0.002 | n → π |

| S₂ | 4.25 | 292 | 0.250 | π → π |

| T₁ | 3.35 | 370 | - | n → π |

| T₂ | 4.05 | 306 | - | π → π |

Simulations of the photochemical pathways would involve exploring the potential energy surface of the triplet state. For a C-Br bond cleavage, the calculations would trace the elongation of the C-Br bond and the associated energy changes, identifying the transition state and the energy barrier for the reaction. This information is crucial for understanding the photostability and photoreactivity of this compound.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Synthesis

The primary route for synthesizing 3-Bromo-4'-tert-butylbenzophenone and related diaryl ketones is the Friedel-Crafts acylation. chemistrysteps.comlibretexts.org Traditional methods often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant waste and pose recycling challenges. ijstm.com Future research is intensely focused on developing novel heterogeneous and homogeneous catalytic systems that are more efficient, selective, and reusable.

A significant research avenue is the development of solid acid catalysts. Materials such as zeolites, sulfated zirconia, and various metal oxides are promising alternatives to conventional Lewis acids. ijstm.comresearchgate.net These solid catalysts offer advantages like ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and environmental impact. nih.gov For instance, zeolite Y has shown promise as a suitable solid catalyst for the Friedel-Crafts acylation of benzofuran (B130515) derivatives, generating fewer by-products. ijstm.com Similarly, zinc oxide (ZnO) has been shown to effectively catalyze the acylation of aromatic compounds under solvent-free conditions. researchgate.net

Palladium-catalyzed cross-coupling reactions represent another major frontier. nih.govrsc.org Techniques like the Fukuyama rsc.org and carbonylative Suzuki-Miyaura rsc.org couplings offer alternative pathways for forming the diaryl ketone structure with high functional group tolerance and milder reaction conditions. Research in this area is geared towards developing more active and stable palladium catalysts, including phosphine-free systems and nanoparticle catalysts, to improve yields and expand the substrate scope. rsc.orgacs.org A novel approach involves the palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes, which serve as acyl anion equivalents, providing an umpolung (reversed polarity) strategy for diaryl ketone synthesis. nih.gov

| Catalyst Type | Examples | Key Advantages | Future Research Focus |

|---|---|---|---|

| Solid Acid Catalysts | Zeolite Y, Sulfated Zirconia, ZnO/Al₂O₃ ijstm.comresearchgate.net | Reusable, reduced waste, easy separation nih.gov | Improving stability, selectivity, and activity for complex substrates. |

| Palladium-Based Catalysts | Pd(dba)₂, Pd(NiXantphos) nih.govrsc.org | High functional group tolerance, mild conditions. nih.gov | Developing phosphine-free systems, enhancing catalyst lifetime. |

| Composite Catalysts | Iron salts + Zinc salts google.com | Enables low-pressure synthesis, improved safety. google.com | Optimizing catalyst composition for broader applicability. |

| Biocatalysts | Engineered enzymes, DNA catalysts nih.gov | High selectivity, mild and environmentally benign conditions. nih.gov | Expanding substrate scope through directed evolution. |

Exploration of Bio-Inspired Photochemistry

The benzophenone (B1666685) moiety is a classic photosensitizer, capable of absorbing UV light and promoting chemical reactions. chemrxiv.org Future research aims to harness this property in bio-inspired systems that mimic natural processes like photosynthesis. This involves using this compound within organized molecular assemblies or in conjunction with biological scaffolds to achieve highly specific photochemical transformations.

One emerging area is the use of supramolecular structures to control photoreactions. acs.org By incorporating the benzophenone derivative into self-assembling systems like gels or micelles, it may be possible to pre-organize reactants, leading to enhanced reaction rates and stereo- or regioselectivity that is difficult to achieve in solution. For instance, benzophenone-functionalized dipeptides have been shown to form supramolecular gels that can act as templates for spatially controlled polymerization upon UV irradiation. acs.org

Another direction is the development of bio-hybrid catalysts. nih.gov This involves anchoring the benzophenone photosensitizer to a biomolecule, such as a protein or DNA, to create an artificial enzyme. nih.gov The biomolecular scaffold can provide a defined reaction pocket, orienting the substrate relative to the excited photosensitizer to guide the reaction pathway. This approach could lead to novel asymmetric syntheses or highly selective C-H functionalization reactions.

The photocatalytic properties of benzophenone derivatives are also being explored for initiating radical polymerizations and other complex organic transformations under visible or near-UV light, reducing the need for high-energy UV sources. chemrxiv.org

Integration with Machine Learning for Property Prediction and Material Design

Machine learning (ML) is rapidly becoming an indispensable tool in chemical research, capable of accelerating the discovery and optimization of molecules and materials. researchgate.net For this compound and its derivatives, ML algorithms can be trained on existing chemical data to predict a wide range of properties, from basic physicochemical characteristics to complex photochemical behavior. nyu.eduaalto.fi

Future work will focus on developing robust ML models to predict spectroscopic properties, reaction outcomes, and quantum yields. researchgate.netaalto.fi By analyzing molecular structures, these models can forecast how substitutions on the benzophenone core will affect its UV-Vis absorption spectrum, photosensitizing efficiency, and reactivity. This predictive power can significantly reduce the number of trial-and-error experiments required, saving time and resources.

Moreover, ML is being integrated into material design workflows. Generative models can be used to propose novel benzophenone derivatives with optimized properties for specific applications, such as new photoinitiators or functional materials. researchgate.net For example, an ML model could be tasked with designing a molecule that absorbs light at a specific wavelength and has a high efficiency for a particular photochemical reaction. This synergy between artificial intelligence and synthetic chemistry holds the key to the rapid development of next-generation materials based on the benzophenone scaffold.

Advanced Characterization Techniques for In Situ Studies

Understanding the mechanisms of catalytic reactions and photochemical processes is crucial for optimizing them. Traditional analytical methods often study reactions at discrete time points, missing transient intermediates and dynamic changes. The future of studying reactions involving this compound lies in the application of advanced in situ and operando spectroscopic techniques, which monitor the reaction as it happens. nih.govmdpi.com

Operando spectroscopy, where a catalytic reaction is monitored under real working conditions, provides invaluable insights into the catalyst's structure and the reaction mechanism. rsc.org Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to observe the adsorption of reactants onto a catalyst surface, identify key intermediates, and track the formation of products in real-time. nih.govmdpi.com Applying these methods to the Friedel-Crafts synthesis of this compound could reveal the precise role of the catalyst and help in designing more efficient systems.

For photochemical studies, time-resolved spectroscopy techniques like transient absorption spectroscopy are essential. These methods can track the formation and decay of the excited states of this compound on timescales from femtoseconds to milliseconds, providing a complete picture of the photochemical events that follow light absorption.

| Technique | Information Gained | Application to this compound |

|---|---|---|

| Operando ATR-IR/DRIFTS nih.govmdpi.com | Real-time monitoring of surface species, reaction intermediates, and catalyst state. | Elucidating the mechanism of its catalytic synthesis (e.g., Friedel-Crafts acylation). |

| Operando NMR Spectroscopy rsc.org | Detailed structural information on molecular species in solution during reaction. | Identifying active catalytic species and reaction intermediates in homogeneous catalysis. |

| Time-Resolved Spectroscopy | Detection and characterization of short-lived excited states and transient species. | Understanding its photochemical behavior, including energy transfer and reaction pathways. |

| Operando Raman Spectroscopy rsc.org | Vibrational information, complementary to IR, suitable for aqueous systems. | Monitoring reactions in green solvents like water. |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are a major driver of innovation in modern chemical synthesis. Future research on this compound will increasingly prioritize sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources.

A key focus is the replacement of hazardous solvents and reagents. Research into photoreduction reactions of benzophenone has demonstrated the feasibility of using greener solvents like ethanol (B145695) as an alternative to isopropyl alcohol. youtube.com Furthermore, utilizing solar energy to drive photochemical reactions presents a renewable and sustainable energy source.

The development of solvent-free reaction conditions is another important goal. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields while eliminating the need for a solvent. researchgate.net For example, a green synthesis of benzophenone has been reported via the oxidation of diphenylmethane (B89790) with hydrogen peroxide (a clean oxidant) under microwave irradiation. researchgate.net

The use of recyclable catalysts, as discussed in section 7.1, is a cornerstone of green chemistry. nih.gov Designing catalysts that can be easily recovered and reused for multiple reaction cycles significantly reduces waste and improves the economic viability of the synthesis. This includes the use of solid acid catalysts for Friedel-Crafts reactions and polymer-supported catalysts that can be filtered off at the end of the reaction. ijstm.com

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Bromo-4'-tert-butylbenzophenone, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis approach is typical for aryl ketones. For example, Friedel-Crafts acylation of tert-butylbenzene with 3-bromobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) can yield the target compound. Reaction optimization includes:

- Catalyst Loading : 1.2–1.5 equivalents of AlCl₃ at 0–5°C to minimize side reactions .

- Solvent Choice : Use dichloromethane for improved solubility and reaction homogeneity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (4:1 v/v) enhances purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm, singlet for ¹H; δ ~29–35 ppm for ¹³C) and the ketone carbonyl (δ ~195–205 ppm in ¹³C). Aromatic protons adjacent to bromine show deshielding (δ ~7.5–8.0 ppm) .

- FT-IR : Confirm the carbonyl stretch at ~1660–1680 cm⁻¹ and C-Br vibration at ~560–600 cm⁻¹ .

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 315.04 (C₁₇H₁₇BrO⁺) with isotopic patterns for bromine .

Q. What safety protocols and waste disposal practices are essential when handling this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact due to potential irritancy .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation .

- Waste Disposal : Segregate halogenated waste and transfer to licensed facilities for incineration to avoid environmental release of brominated by-products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or purity when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Conflicting data may arise from catalyst deactivation or competing pathways. Strategies include:

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal conditions .

- By-Product Analysis : Use LC-Q-TOF-MS/MS to detect trace impurities (e.g., di-brominated derivatives) and adjust bromine stoichiometry .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to pinpoint side reactions .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions, and how can regioselectivity be modeled?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices for electrophilic aromatic substitution. The bromine substituent directs reactivity to the para position of the benzophenone .

- Molecular Dynamics (MD) : Simulate steric effects of the tert-butyl group on transition states in Suzuki-Miyaura couplings .

Q. How can advanced analytical techniques identify degradation intermediates or by-products in this compound samples?

- Methodological Answer :

- LC-Q-TOF-MS/MS : Detect hydroxylated or debrominated intermediates (e.g., 3-hydroxy-4'-tert-butylbenzophenone) using a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid in acetonitrile/water .

- GC-MS with Derivatization : Silylate polar degradation products (e.g., carboxylic acids) using BSTFA for enhanced volatility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.